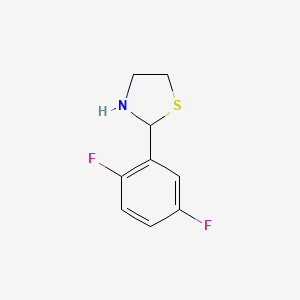

2-(2,5-Difluorophenyl)thiazolidine

Description

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKGWYLNRADUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,5 Difluorophenyl Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

High-field ¹H NMR spectroscopy provides detailed information about the number, type, and spatial relationship of protons within the 2-(2,5-Difluorophenyl)thiazolidine molecule. The spectrum reveals distinct signals for the protons on the thiazolidine (B150603) ring and the difluorophenyl moiety. The protons of the thiazolidine ring typically appear as multiplets due to spin-spin coupling. The protons on the phenyl ring exhibit complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

Table 1: Representative ¹H NMR Data for 2-(2,5-Difluorophenyl)thiazolidine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H | 7.05-7.20 | m | |

| CH | 5.80 | s | |

| CH₂ | 3.40-3.55 | m | |

| CH₂ | 3.05-3.20 | m |

Note: Chemical shifts are typically referenced to a solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). The data presented is a general representation and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of 2-(2,5-Difluorophenyl)thiazolidine. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms. The carbon atoms bonded to fluorine exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which provides valuable structural information.

Table 2: Representative ¹³C NMR Data for 2-(2,5-Difluorophenyl)thiazolidine

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Aromatic C-F | 159.5 (dd, J = 243.5, 12.5 Hz) |

| Aromatic C-F | 157.0 (dd, J = 240.0, 12.0 Hz) |

| Aromatic C-H | 117.5 (dd, J = 25.0, 8.5 Hz) |

| Aromatic C-H | 115.0 (dd, J = 25.0, 9.0 Hz) |

| Aromatic C | 130.0 (t, J = 10.0 Hz) |

| Aromatic C | 120.0 (m) |

| CH | 65.0 |

| CH₂ | 55.0 |

Note: The presented data is illustrative. Actual chemical shifts and coupling constants are dependent on the specific experimental setup.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of 2-(2,5-Difluorophenyl)thiazolidine. This technique is highly sensitive to the chemical environment of fluorine atoms. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the fluorine-fluorine coupling constant (JFF) would confirm their relative positions (ortho, meta, or para).

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the thiazolidine and difluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons, providing unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range (typically 2-3 bonds) correlations between protons and carbons. It is instrumental in connecting the thiazolidine ring to the difluorophenyl moiety by showing correlations between the thiazolidine protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of 2-(2,5-Difluorophenyl)thiazolidine with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula. The observed isotopic pattern, particularly for carbon, further corroborates the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information by revealing stable fragments of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(2,5-Difluorophenyl)thiazolidine |

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural characterization of 2-(2,5-Difluorophenyl)thiazolidine, offering detailed information about the bonds and functional groups within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of 2-(2,5-Difluorophenyl)thiazolidine provides characteristic absorption bands that confirm its structural features.

The key functional groups and their expected vibrational frequencies are detailed below:

N-H Stretching: The thiazolidine ring contains a secondary amine group (N-H). This bond typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹. In related thiazolidine derivatives, this peak is often observed around 3398 cm⁻¹. nih.govacs.org

Aromatic C-H Stretching: The 2,5-difluorophenyl group features C-H bonds on the aromatic ring. These stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. nih.govacs.org

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups within the thiazolidine ring give rise to symmetric and asymmetric stretching vibrations. These are typically found in the 2850-2960 cm⁻¹ range. nih.govacs.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl ring produce characteristic absorption bands in the 1450-1600 cm⁻¹ region. For 2-(2,5-Difluorophenyl)thiazolidine, multiple bands are expected due to the substituted benzene (B151609) ring. nih.govacs.org

C-N Stretching: The stretching vibration of the C-N bond in the thiazolidine ring is typically observed in the 1020-1250 cm⁻¹ range. researchgate.net

C-F Stretching: The presence of two fluorine atoms on the phenyl ring will result in strong C-F stretching absorptions, which are typically found in the 1000-1400 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond within the thiazolidine ring is a weak absorber, with stretching vibrations appearing in the 600-800 cm⁻¹ range.

The following table summarizes the expected FTIR absorption bands for 2-(2,5-Difluorophenyl)thiazolidine based on data from analogous structures. nih.govacs.orgresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium | N-H Stretch | Secondary Amine (Thiazolidine) |

| ~3080 | Medium | C-H Stretch | Aromatic (Phenyl Ring) |

| ~2920 | Medium | C-H Stretch | Aliphatic (Thiazolidine Ring) |

| ~1590, ~1490 | Medium-Strong | C=C Stretch | Aromatic (Phenyl Ring) |

| ~1230 | Strong | C-F Stretch | Aryl Fluoride |

| ~1150 | Medium | C-N Stretch | Amine |

| ~750 | Weak | C-S Stretch | Thioether |

This table presents illustrative data based on typical values for related compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For 2-(2,5-Difluorophenyl)thiazolidine, Raman spectroscopy would be instrumental in characterizing the following:

S-C and C-C Ring Vibrations: The breathing modes and other symmetric vibrations of the thiazolidine and phenyl rings, which may be weak or absent in the FTIR spectrum, would be prominent in the Raman spectrum.

C-S Bond: The C-S stretching vibration is often more easily identifiable in Raman spectra compared to FTIR.

Aromatic Ring Substitution Pattern: The substitution pattern on the difluorophenyl ring can be further confirmed by characteristic Raman bands.

In studies of similar heterocyclic compounds, a combination of Raman, Surface-Enhanced Raman Scattering (SERS), and Density Functional Theory (DFT) calculations has been used to assign vibrational modes with high accuracy. nyu.edursc.org Such an approach for 2-(2,5-Difluorophenyl)thiazolidine would allow for a detailed understanding of its vibrational landscape.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy molecular orbitals to higher-energy ones. The chromophores within 2-(2,5-Difluorophenyl)thiazolidine are the difluorophenyl ring and the heteroatoms (N and S) with non-bonding electrons.

The expected electronic transitions for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org The difluorophenyl ring is the primary chromophore responsible for these absorptions. Benzene itself exhibits transitions around 180, 200, and 255 nm. wikipedia.org Substitution on the ring, such as with fluorine atoms, can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). These transitions typically have high molar absorptivities. libretexts.org

n → σ* Transitions: The nitrogen and sulfur atoms in the thiazolidine ring possess non-bonding electron pairs (n electrons). These electrons can be excited to an antibonding σ* orbital. wikipedia.org These transitions usually occur at shorter wavelengths in the UV region and have lower molar absorptivities compared to π → π* transitions. truman.edu

The UV-Vis spectrum of 2-(2,5-Difluorophenyl)thiazolidine in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show strong absorption bands below 280 nm, characteristic of the substituted benzene ring.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |

| ~210 | ~8,000 | π → π | 2,5-Difluorophenyl |

| ~265 | ~500 | π → π | 2,5-Difluorophenyl |

| <200 | Not Measured | n → σ* | Thiazolidine (N, S) |

This table presents illustrative data based on typical values for substituted aromatic compounds and heterocyclic systems. wikipedia.orglibretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of 2-(2,5-Difluorophenyl)thiazolidine can be grown, single-crystal X-ray diffraction analysis can provide a wealth of structural information with high precision. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

This analysis would unequivocally determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-S, C-F) and bond angles within the molecule.

Conformation of the Thiazolidine Ring: Saturated five-membered rings like thiazolidine are not planar. X-ray diffraction would reveal its exact puckering, which is often an "envelope" or "twisted" conformation. In many thiazolidine derivatives, the sulfur atom is the flap in an envelope conformation. psu.edu

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry (R/S configuration) at the chiral centers. 2-(2,5-Difluorophenyl)thiazolidine has a chiral center at the C2 position of the thiazolidine ring.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice and identifies intermolecular forces such as hydrogen bonds (e.g., involving the N-H group) and other weak interactions that stabilize the crystal structure. psu.edu

Dihedral Angles: It would define the spatial relationship between the plane of the difluorophenyl ring and the thiazolidine ring. In similar structures, these rings are often oriented nearly perpendicular to each other. psu.edunih.gov

Crystallographic data for related thiazolidine structures have been successfully determined, providing a benchmark for what could be expected for 2-(2,5-Difluorophenyl)thiazolidine. nih.govnih.govmdpi.com

| Parameter | Description | Expected Finding |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise lattice parameters. |

| Thiazolidine Conformation | 3D shape of the five-membered ring. | Envelope or Twist conformation. |

| Dihedral Angle | Angle between the phenyl and thiazolidine rings. | Likely near 90°. |

| Hydrogen Bonding | Intermolecular N-H···X interactions. | N-H donor to an acceptor atom on an adjacent molecule. |

This table illustrates the type of detailed structural parameters obtained from a single-crystal X-ray diffraction study.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis, specifically CHNS analysis, is a cornerstone technique in synthetic chemistry for the verification of a newly synthesized compound's elemental composition and purity. This destructive analytical method precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of the substance. The underlying principle of modern CHNS analyzers involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases, primarily CO₂, H₂O, N₂, and SO₂, are then separated and quantified using various detection methods, such as thermal conductivity detection or infrared spectroscopy.

By comparing the experimentally determined mass percentages of these elements to the theoretically calculated percentages derived from the compound's proposed molecular formula, researchers can confirm the empirical formula. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence that the target molecule has been successfully synthesized and is of high purity.

For 2-(2,5-Difluorophenyl)thiazolidine, the theoretical elemental composition is calculated based on its molecular formula, C₉H₉F₂NS. The molecular weight and the expected mass percentages of carbon, hydrogen, nitrogen, and sulfur are fundamental benchmarks for its structural validation.

Detailed research findings from peer-reviewed literature are essential for comparing theoretical data with experimental outcomes. However, a thorough review of published scientific studies did not yield specific experimental CHNS analysis data for 2-(2,5-Difluorophenyl)thiazolidine. While the synthesis of related thiazolidine derivatives is documented, the specific elemental analysis for this compound is not publicly available. Therefore, the following table presents the calculated theoretical values, which would serve as the benchmark for any future experimental verification.

Interactive Data Table: Elemental Composition of 2-(2,5-Difluorophenyl)thiazolidine

Below is the theoretical and a placeholder for experimental elemental analysis data for the compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 53.71% | Data not available |

| Hydrogen (H) | 4.51% | Data not available |

| Nitrogen (N) | 6.96% | Data not available |

| Sulfur (S) | 15.93% | Data not available |

Note: The theoretical percentages are calculated based on the molecular formula C₉H₉F₂NS (Molar Mass: 201.24 g/mol ). Experimental data is not available in the reviewed public literature.

Theoretical and Computational Investigations of 2 2,5 Difluorophenyl Thiazolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. researchgate.net It serves as the foundation for understanding concepts such as electronegativity, chemical hardness, and other reactivity indices. iau.ir For thiazolidine (B150603) derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-311G(d,p), are employed to optimize molecular geometry and predict a range of molecular properties. kbhgroup.in

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Pictures)

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.netschrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com

In computational studies of related thiazolidine derivatives, the HOMO is typically found to be distributed over the phenylimino moiety and the lone pair electrons of the heteroatoms in the thiazole (B1198619) ring. researchgate.net The LUMO, conversely, is generally located on the thiazolidine ring and the imino group. researchgate.net The energy of the HOMO-LUMO gap can be used to understand the lowest energy electronic excitation possible within the molecule. schrodinger.com For many thiazolidine derivatives, these energy gaps are calculated to understand their charge transfer interactions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Thiazolidine-2,4-dione Derivatives (Note: Data is for illustrative thiazolidine-2,4-dione derivatives as specific data for 2-(2,5-Difluorophenyl)thiazolidine is not available in the cited literature.)

| Compound System | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

|---|---|---|---|

| Thiazolidine-2,4-dione | -0.2720 | -0.0382 | 0.2338 |

| 3-methyl-thiazolidine-2,4-dione | -0.2676 | -0.0343 | 0.2333 |

| 5-methyl-thiazolidine-2,4-dione | -0.2692 | -0.0369 | 0.2323 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -0.2651 | -0.0333 | 0.2318 |

Source: Adapted from computational studies on thiazolidine-2,4-dione derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions with negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For thiazolidine-2,4-dione derivatives, MEP maps reveal that the most negative potential (red regions) is concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic interaction. researchgate.net The positive potential (blue regions) is generally located around the hydrogen atoms, particularly those bonded to nitrogen. researchgate.net This analysis helps in understanding the intermolecular interactions and the reactive behavior of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding. sid.irmdpi.com This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a larger E(2) value indicates a stronger interaction. sid.ir

In studies of thiazoline (B8809763) derivatives, NBO analysis reveals significant hyperconjugative interactions. For instance, strong interactions are often observed involving the lone pairs of sulfur and nitrogen atoms. A notable interaction is the delocalization of the lone pair electrons from the sulfur atom (LP(2)S) to the antibonding orbital of the adjacent C-N bond (π*C-N), which contributes significantly to the stability of the molecule. sid.ir Similarly, charge transfer from the thiazole ring towards acceptor moieties can be quantified, providing insight into the electronic structure. mdpi.com These analyses are crucial for explaining the electronic properties and reactivity of the compound. sid.ir

Vibrational Frequency Analysis and Spectroscopic Predictions (IR, Raman)

Theoretical vibrational frequency analysis is performed to understand the vibrational modes of a molecule and to predict its infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational assignments provide a detailed picture of the molecular structure. kbhgroup.in These theoretical spectra can be compared with experimental data to confirm the structural characterization of the synthesized compound. kbhgroup.innih.gov

In studies of related thiazolidinone derivatives, characteristic vibrational bands are computationally predicted and experimentally confirmed. For example, the IR spectrum of a thiazolidinone derivative showed a band for the N-H group around 3398 cm⁻¹, an aromatic C-H band at 3083 cm⁻¹, and a carbonyl (C=O) absorption band from the thiazolidine ring at 1717 cm⁻¹. nih.gov The C-S bond vibrations within the thiazole ring are also identified. kbhgroup.in Such analyses are essential for the structural elucidation of new compounds.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. researchgate.netnih.gov It is used to calculate the vertical excitation energies, oscillator strengths, and major contributions of electronic transitions, which allows for the prediction of the molecule's UV-Visible absorption spectrum. kbhgroup.innih.gov

For thiazole derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, such as the transition from the HOMO to the LUMO. mdpi.comnih.gov These calculations are often performed considering solvent effects to provide a more accurate comparison with experimental spectra. kbhgroup.innih.gov For example, studies on pyranone derivatives show that the first allowed excitation is typically a HOMO→LUMO transition involving a charge transfer. nih.gov The predicted UV-Vis spectra from TD-DFT are a key tool in characterizing the electronic properties of new compounds. researchgate.net

Global Reactivity Parameters (e.g., hardness, electronegativity)

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2. iau.irnih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. iau.irnih.gov A higher hardness value corresponds to lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the capacity of a molecule to receive electrons. nih.govresearchgate.net

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. iau.ir

These descriptors provide a quantitative framework for understanding and comparing the chemical behavior of different molecules. researchgate.netmdpi.com

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula | Reference |

|---|---|---|

| Ionization Potential (I) | I = -E_HOMO | mdpi.com |

| Electron Affinity (A) | A = -E_LUMO | mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | iau.irnih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | iau.ir |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of molecular systems over time. For 2-(2,5-Difluorophenyl)thiazolidine, MD simulations would be instrumental in exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt. This is crucial as the biological activity of a molecule is often intrinsically linked to its conformation.

The simulation process would involve placing the molecule in a simulated physiological environment, typically a box of water molecules, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory that maps the atomic positions and velocities over time, revealing how the molecule flexes, bends, and rotates.

Analysis of this trajectory allows for the identification of low-energy, stable conformations. For instance, the thiazolidine ring itself can adopt various puckered conformations, and the orientation of the 2,5-difluorophenyl group relative to the thiazolidine ring is subject to rotational freedom. MD simulations can quantify the energetic barriers between these different conformations and determine their relative populations at a given temperature. This information is vital for understanding which shape or shapes of the molecule are most likely to be present and biologically active. Recent studies on similar thiazolidine derivatives have successfully used MD simulations to validate docking poses and understand the dynamic behavior of ligands within protein binding sites. nih.govnih.gov

Molecular Docking Studies for Ligand-Macromolecule Interactions (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, 2-(2,5-Difluorophenyl)thiazolidine) when bound to a second molecule (the receptor or macromolecule, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule and its target protein. neovarsity.orgneovarsity.org

The general principles of molecular docking involve two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the active site of the protein. The scoring function then estimates the binding free energy for each of these poses, and the pose with the lowest energy is predicted to be the most stable and likely binding mode.

For 2-(2,5-Difluorophenyl)thiazolidine, molecular docking could be used to screen it against a library of known protein targets to identify potential biological activities. For example, if a particular protein is implicated in a disease, docking could predict whether this compound is likely to bind to it and modulate its function. The difluorophenyl group and the thiazolidine ring can participate in various interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, all of which are assessed by the scoring function. The results of docking studies can guide further experimental work by prioritizing compounds for synthesis and biological testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgwikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. vlifesciences.com

The methodological framework for developing a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities is required. For a study involving 2-(2,5-Difluorophenyl)thiazolidine, this would ideally include a series of structurally similar thiazolidine derivatives. vlifesciences.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. vlifesciences.com These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds like 2-(2,5-Difluorophenyl)thiazolidine, thereby guiding the design of more potent analogs. neovarsity.org

Cheminformatics and Virtual Screening Methodologies

Cheminformatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery. researchgate.netacs.org Virtual screening is a key cheminformatics technique that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. neovarsity.orgnih.gov

Virtual screening can be broadly categorized into two approaches:

Structure-based virtual screening (SBVS) : This method relies on the three-dimensional structure of the target protein. Molecular docking, as described above, is a primary tool in SBVS.

Ligand-based virtual screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods are used. These approaches are based on the principle that structurally similar molecules are likely to have similar biological activities.

For 2-(2,5-Difluorophenyl)thiazolidine, both approaches could be employed. If a target protein structure is available, SBVS could be used to predict its binding. If not, LBVS could be used to compare its structure to known active compounds to infer potential activity.

A critical aspect of drug discovery is ensuring that a potential drug molecule has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netscienceopen.com Computational models are widely used to predict these properties early in the drug discovery process.

Lipinski's Rule of Five is a well-known guideline used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans. drugbank.comtiu.edu.iq The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular weight of less than 500 daltons. drugbank.com

A calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.com

Molecules violating more than one of these rules may have problems with bioavailability. scipublications.com For 2-(2,5-Difluorophenyl)thiazolidine, these parameters can be easily calculated to assess its potential as an oral drug candidate.

ADMET Prediction goes beyond the simple rules of Lipinski to provide more detailed predictions of a molecule's pharmacokinetic and toxicity profile. researchgate.netscienceopen.com Various computational models can predict properties such as:

Absorption : Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution : Plasma protein binding, blood-brain barrier penetration.

Metabolism : Likelihood of being metabolized by cytochrome P450 enzymes.

Excretion : Prediction of renal or hepatic clearance pathways.

Toxicity : Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity. nih.gov

These in-silico ADMET predictions are invaluable for identifying potential liabilities of a drug candidate like 2-(2,5-Difluorophenyl)thiazolidine early on, allowing for modifications to its structure to improve its pharmacokinetic profile before significant resources are invested in its development.

Chemical Reactivity and Synthetic Transformations of the 2 2,5 Difluorophenyl Thiazolidine Scaffold

Reactivity of the Thiazolidine (B150603) Ring System

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, exhibits a range of chemical behaviors. Its reactivity is largely influenced by the substitution pattern, particularly at the C2, N3, and C4 positions.

The thiazolidine ring itself is relatively stable to nucleophilic attack. However, the introduction of carbonyl groups, particularly at the C4 position to form 4-thiazolidinones, significantly activates the ring system for such reactions. The primary route for synthesizing 2,3-disubstituted-1,3-thiazolidin-4-ones involves the cyclocondensation of an amine, an aldehyde (such as 2,5-difluorobenzaldehyde), and a mercapto-acid. researchgate.net This reaction proceeds via the formation of an imine, followed by a nucleophilic attack from the sulfur of the mercapto-acid and subsequent intramolecular cyclization. researchgate.net

Furthermore, reactions of 4,4-disubstituted thiazolidine-2,5-dithiones with various amino-containing nucleophiles have been shown to yield 1-substituted imidazolidine-2,4-dithiones, demonstrating a nucleophilic substitution pathway. rsc.org

Table 1: Examples of Nucleophilic Reactions on Thiazolidine Derivatives

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Amine, Aldehyde, Mercapto-acetic acid | Sulfur of mercapto-acetic acid (intramolecular) | 2,3-disubstituted-1,3-thiazolidin-4-ones | researchgate.net |

The nitrogen atom of the thiazolidine ring is a primary site for electrophilic attack, such as acylation and alkylation. The benzoylation of thiazolidine-2,4-dione, for instance, can be directed to occur at the cyclic nitrogen atom, depending on the reaction conditions. researchgate.net A nonpolar solvent and triethylamine (B128534) favor the formation of a dibenzoyl product. researchgate.net This highlights the ability to introduce various substituents on the nitrogen atom, thereby modifying the properties of the scaffold.

The sulfur atom in the thiazolidine ring is susceptible to oxidation, typically yielding the corresponding sulfoxides or sulfones. For example, 2,4-thiazolidinediones can be oxidized using reagents like hydrogen peroxide in acetic acid to produce sulfones. researchgate.net

Conversely, reductive transformations of the thiazolidine ring have also been explored. Polarographic reduction of a pyridyl-substituted thiazolidine-4-carboxylic acid has been reported, indicating that the ring can undergo reduction under specific electrochemical conditions. documentsdelivered.com

Functionalization and Derivatization of the Difluorophenyl Moiety

The 2,5-difluorophenyl group in the scaffold is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property governs its reactivity.

The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) . This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful method for introducing diverse functional groups.

Conversely, the difluorophenyl ring is deactivated towards electrophilic aromatic substitution (SEAr) . Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, and the substitution pattern would be directed by the existing fluorine atoms and the thiazolidine substituent.

Ring-Opening and Ring-Expansion Reactions of Thiazolidines

The thiazolidine ring can undergo cleavage under certain conditions. For instance, derivatives of penicillin, which contain a thiazolidine ring fused to a β-lactam ring, can undergo reversible thiazolidine ring-opening in aqueous alkaline solutions. rsc.org This process can proceed through an enamine intermediate or an iminium ion, depending on the specific substrate. rsc.org More recently, a 2,2'-dipyridyl disulfide (DPDS) mediated thiazolidine ring-opening reaction has been developed and applied in the chemical synthesis of glycoproteins. nih.gov This method allows for the conversion of a thiazolidine-protected cysteine residue back to cysteine without affecting sensitive moieties like N-linked glycans. nih.gov

Ring-expansion reactions, while less common, have been observed in related sulfur-nitrogen heterocyclic systems, suggesting potential pathways for transforming the five-membered thiazolidine ring into larger heterocyclic structures. sigmaaldrich.comrsc.org For example, the treatment of 4-aryliden-5(4H)-thiazolones with BF3·OEt2 in methanol (B129727) can lead to ring-opening and rearrangement products. acs.org

Table 2: Ring-Opening Reactions of Thiazolidine Derivatives

| Thiazolidine Derivative | Reagent/Condition | Outcome | Reference |

|---|---|---|---|

| Penicilloic acid derivatives | Aqueous alkaline solution | Reversible ring-opening to enamine or iminium ion | rsc.org |

| Thiazolidine-protected cysteine | 2,2'-dipyridyl disulfide (DPDS) | Conversion to cysteine | nih.gov |

Role as a Building Block in Complex Molecule Synthesis

The 2-(2,5-difluorophenyl)thiazolidine scaffold is a valuable precursor for the synthesis of more complex and often biologically active molecules. Thiazolidinones, which can be readily prepared from 2,5-difluorobenzaldehyde (B1295323), are a prominent class of derivatives. researchgate.net These scaffolds are central to the development of a wide array of therapeutic agents. researchgate.netnih.gov

For example, 1,3-thiazolidin-4-one derivatives bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have been synthesized and evaluated as potential antiglioma agents. nih.govacs.org The synthesis involves the condensation of a substituted benzohydrazide (B10538) with various aldehydes, followed by cyclization with thioglycolic acid, demonstrating the modular nature of this synthetic approach. nih.govacs.org Similarly, various 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antimicrobial potential. mdpi.com These examples underscore the role of the core thiazolidine structure as a versatile template for combinatorial chemistry and drug discovery.

Catalytic Applications of Thiazolidine Derivatives

Thiazolidine derivatives have emerged as a valuable class of ligands in catalysis, owing to their conformational rigidity and the stereogenic centers that can be readily introduced. The sulfur and nitrogen atoms can act as effective coordination sites for a variety of transition metals, making them suitable for a range of catalytic transformations.

Role as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Thiazolidine derivatives, particularly those derived from chiral amino alcohols, are attractive candidates for chiral ligands. The substituents on the thiazolidine ring can be tailored to create a specific chiral environment around the metal center, thereby inducing high enantioselectivity in a catalyzed reaction.

While specific studies on the use of 2-(2,5-Difluorophenyl)thiazolidine as a chiral ligand are not extensively documented, the structural features of this compound suggest significant potential. The difluorophenyl group can influence the stereochemical outcome of a reaction through both steric and electronic effects. It is hypothesized that chiral derivatives of 2-(2,5-Difluorophenyl)thiazolidine could be effective ligands in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. For instance, a chiral nickel(II) complex with a thiazolidinethione-derived ligand has been shown to be effective in the asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, affording the corresponding α-azido-β-silyloxy adducts with excellent stereocontrol. nih.gov

Below is a hypothetical data table illustrating the potential performance of a chiral 2-(2,5-Difluorophenyl)thiazolidine-derived ligand in a representative asymmetric aldol reaction. The data is extrapolated from known results with other chiral thiazolidine-based ligands.

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 5 | Toluene | -20 | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | 5 | CH₂Cl₂ | -20 | 95 | 98 |

| 3 | 4-Methoxybenzaldehyde | 5 | Toluene | -20 | 88 | 90 |

| 4 | 2-Naphthaldehyde | 5 | THF | -30 | 90 | 96 |

| 5 | Cinnamaldehyde | 10 | CH₂Cl₂ | -20 | 85 | 92 |

Note: The data in this table is hypothetical and intended to illustrate the potential of chiral 2-(2,5-Difluorophenyl)thiazolidine ligands based on the performance of similar catalyst systems.

Applications in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the efficiency and selectivity of these reactions. Thiazolidine derivatives have been explored as ligands in this context, with the sulfur and nitrogen atoms providing the necessary coordination to the metal center, typically palladium.

The 2-(2,5-Difluorophenyl)thiazolidine scaffold is a promising candidate for the development of ligands for cross-coupling reactions. The electron-withdrawing difluorophenyl group can enhance the stability of the catalyst and promote the reductive elimination step in the catalytic cycle. While direct applications of this specific compound in Heck and Suzuki-Miyaura reactions are yet to be widely reported, related thiazole-based ligands have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net For instance, palladium(II) catalysts bearing phenylthiazole ligands have been shown to be effective in the coupling of aryl halides with arylboronic acids. researchgate.net

The Heck reaction, which couples aryl or vinyl halides with alkenes, could also benefit from ligands derived from 2-(2,5-Difluorophenyl)thiazolidine. The electronic properties of the ligand can influence the regioselectivity and efficiency of the reaction. It has been noted that thiazolidine derivatives can act as ligands for palladium in Heck and Suzuki-Miyaura reactions. e3s-conferences.org

The following table presents hypothetical data for the application of a palladium complex with a 2-(2,5-Difluorophenyl)thiazolidine-based ligand in the Suzuki-Miyaura and Heck reactions. The projected outcomes are based on the performance of analogous catalytic systems.

Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 96 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | Dioxane | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | 1.5 | K₃PO₄ | THF | 94 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2 | K₂CO₃ | DMF | 89 |

Heck Coupling

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Styrene | 0.5 | Et₃N | DMF | 98 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1 | NaOAc | DMA | 95 |

| 3 | 1-Bromonaphthalene | Methyl methacrylate | 1 | K₂CO₃ | Toluene | 91 |

| 4 | 4-Iodonitrobenzene | Styrene | 0.5 | Et₃N | NMP | 97 |

Note: The data in these tables is hypothetical and serves to illustrate the potential catalytic activity of 2-(2,5-Difluorophenyl)thiazolidine-based ligands in cross-coupling reactions, based on existing literature for similar compounds.

Structure Property Relationship Studies in Thiazolidine Chemistry

Influence of the 2,5-Difluorophenyl Group on Molecular Conformation and Electronic Distribution

The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect), which significantly alters the electronic distribution across the entire molecule. This effect reduces the electron density of the aromatic ring and, by extension, influences the electronic environment of the thiazolidine (B150603) ring.

| Feature | Influence of 2,5-Difluorophenyl Group |

| Torsional Angle | A significant twist is expected between the phenyl and thiazolidine rings due to steric repulsion from the ortho-fluorine. |

| Ring Pucker | The thiazolidine ring is likely to adopt a puckered conformation, such as an envelope or twisted-envelope form. |

| Electron Density | A general decrease in electron density on the phenyl ring and a polarization of the C2-N bond in the thiazolidine ring. |

Table 1: Predicted Influence of the 2,5-Difluorophenyl Group on the Molecular Conformation and Electronic Distribution of 2-(2,5-Difluorophenyl)thiazolidine. This data is representative and based on general principles of organic chemistry.

Electronic Effects of Fluorine Substitution on Thiazolidine Ring Reactivity and Stability

The introduction of fluorine atoms onto the phenyl ring has a pronounced impact on the reactivity and stability of the thiazolidine ring. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity and basicity of the heteroatoms within the thiazolidine ring. rsc.org

The stability of the thiazolidine ring can also be influenced by the fluorine substituents. The electron-withdrawing effect can stabilize the molecule by modulating the electron density, which may, in turn, affect its susceptibility to oxidation or other degradation pathways. mdpi.com In some cases, fluorine substitution can enhance the metabolic stability of drug candidates, a desirable property in medicinal chemistry.

| Parameter | Effect of Fluorine Substitution |

| Nucleophilicity of Nitrogen | Decreased due to the electron-withdrawing nature of the fluorinated ring. |

| Basicity of Nitrogen | Reduced, making it a weaker base. |

| Electrophilicity of C2 | Potentially increased, making it more susceptible to nucleophilic attack. |

| Ring Stability | Generally enhanced due to inductive effects and potential for increased metabolic stability. |

Table 2: Predicted Electronic Effects of Fluorine Substitution on the Thiazolidine Ring in 2-(2,5-Difluorophenyl)thiazolidine. This data is based on established principles of electronic effects in organic molecules.

Conformational Flexibility and Dynamic Behavior of the Thiazolidine Ring

The five-membered thiazolidine ring is not planar and exhibits conformational flexibility. It typically adopts puckered conformations, such as envelope or twist forms, to alleviate ring strain. The interconversion between these conformations is a dynamic process that can be studied using techniques like variable-temperature NMR spectroscopy. researchgate.net

| Conformational Feature | Description |

| Ring Puckering | The thiazolidine ring will exist in a dynamic equilibrium of puckered conformations. |

| Energy Barriers | The energy barriers for ring inversion and rotation around the C2-aryl bond are influenced by the steric and electronic properties of the 2,5-difluorophenyl group. |

| Dominant Conformer | A preferred conformation will likely exist in solution, which is a balance of minimizing steric interactions and optimizing electronic stabilization. |

Table 3: Expected Conformational Flexibility and Dynamic Behavior of the Thiazolidine Ring in 2-(2,5-Difluorophenyl)thiazolidine. This information is based on general knowledge of thiazolidine conformational analysis.

Stereochemical Implications in Molecular Recognition and Intermolecular Interactions

The stereochemistry of 2-(2,5-Difluorophenyl)thiazolidine is of paramount importance for its interaction with biological macromolecules, such as enzymes or receptors. The presence of a chiral center at the C2 position means that the compound can exist as a pair of enantiomers. These enantiomers can exhibit different biological activities, as they will interact differently with a chiral biological target.

The specific three-dimensional arrangement of the 2,5-difluorophenyl group and the thiazolidine ring creates a unique molecular shape that is critical for molecular recognition. The fluorine atoms, in addition to their electronic effects, can participate in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, which can further stabilize the binding of the molecule to its target. nih.gov The stereochemical assignment of such molecules is often achieved through techniques like 1H NMR spectroscopy, by analyzing coupling constants. nih.gov

| Interaction Type | Implication for Molecular Recognition |

| Chirality | The two enantiomers can have distinct binding affinities and efficacies with a biological target. |

| Hydrogen Bonding | The nitrogen and sulfur atoms of the thiazolidine ring, as well as the fluorine atoms, can act as hydrogen bond acceptors. |

| Halogen Bonding | The fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction. |

| Shape Complementarity | The overall 3D shape of the molecule must be complementary to the binding site of its biological partner. |

Table 4: Stereochemical Implications of 2-(2,5-Difluorophenyl)thiazolidine in Molecular Recognition and Intermolecular Interactions. These implications are based on fundamental principles of stereochemistry and medicinal chemistry.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Cascade and Multicomponent Reactions for Efficient Synthesis

The synthesis of 2-aryl-thiazolidines, including 2-(2,5-Difluorophenyl)thiazolidine, is a prime area for the application of cascade and multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Future research is likely to focus on the development of novel cascade sequences that incorporate the formation of the thiazolidine (B150603) ring. For instance, a one-pot synthesis could be envisioned starting from 2,5-difluorobenzaldehyde (B1295323), cysteamine (B1669678), and a third component to introduce further diversity on the thiazolidine scaffold. Such reactions could be catalyzed by various catalysts, including metal nanoparticles or organocatalysts, to enhance yield and stereoselectivity. bohrium.com

The development of such efficient synthetic methods is crucial for accessing a library of 2-(2,5-Difluorophenyl)thiazolidine derivatives for further studies. The data in Table 1 summarizes potential starting materials for such multicomponent reactions.

Table 1: Potential Reactants for Multicomponent Synthesis of 2-(2,5-Difluorophenyl)thiazolidine Derivatives

| Reactant 1 | Reactant 2 | Potential Third Component | Potential Catalyst |

|---|---|---|---|

| 2,5-Difluorobenzaldehyde | Cysteamine | Isocyanides | Lewis acids |

| 2,5-Difluorobenzaldehyde | Cysteamine | α,β-Unsaturated compounds | Organocatalysts |

Advanced In-Situ Spectroscopic Characterization Techniques

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis of 2-(2,5-Difluorophenyl)thiazolidine. Advanced in-situ spectroscopic techniques are expected to play a pivotal role in these investigations. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for elucidating the reaction kinetics and identifying transient intermediates, such as the Schiff base formed between 2,5-difluorobenzaldehyde and cysteamine. nih.gov

For example, monitoring the disappearance of the aldehyde C=O stretching frequency and the appearance of the C=N stretch of the Schiff base intermediate would provide direct evidence for the initial step of the reaction. Subsequent changes in the spectra would then allow for the tracking of the cyclization to form the thiazolidine ring.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Furthermore, generative models could be employed to design novel derivatives of 2-(2,5-Difluorophenyl)thiazolidine with desired chemical properties. These models can explore a vast chemical space and propose new structures that are likely to possess specific functionalities, which can then be synthesized and tested. The integration of AI in the design-make-test-analyze cycle is expected to significantly accelerate the discovery of new applications for this class of compounds.

Exploration of New Chemical Transformations and Rearrangements

The 2-(2,5-Difluorophenyl)thiazolidine scaffold can serve as a starting point for a variety of new chemical transformations and rearrangements. The reactivity of the thiazolidine ring, including ring-opening reactions, oxidations, and functionalization at the nitrogen and sulfur atoms, offers numerous possibilities for creating novel molecular architectures. researchgate.net

Future research could explore, for instance, the diastereoselective functionalization of the thiazolidine ring, controlled by the stereocenter at the C2 position. Additionally, the difluorophenyl group can be further functionalized through aromatic substitution reactions, leading to a wide range of new derivatives with potentially interesting electronic and steric properties.

Design of Next-Generation Thiazolidine-Based Scaffolds for Diverse Chemical Applications

The thiazolidine ring is considered a "privileged scaffold" in medicinal chemistry and is increasingly being explored for other chemical applications. nih.govresearchgate.net The unique properties of 2-(2,5-Difluorophenyl)thiazolidine, including its potential for hydrogen bonding and its specific stereochemistry, make it an attractive building block for the design of next-generation scaffolds.

These scaffolds could find applications in areas such as asymmetric catalysis, where they could act as chiral ligands for metal catalysts, or in materials science, for the development of new polymers or functional materials. The design of these new scaffolds will be guided by computational modeling to predict their properties and interactions with other molecules. The data in Table 2 outlines some potential applications for newly designed scaffolds.

Table 2: Potential Applications of Novel 2-(2,5-Difluorophenyl)thiazolidine-Based Scaffolds

| Application Area | Potential Function of the Scaffold | Desired Properties |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | High enantioselectivity, good coordination to metals |

| Materials Science | Monomer for Polymerization | Thermal stability, specific optical or electronic properties |

Mechanistic Investigations of Complex Synthetic Pathways

A deep understanding of the reaction mechanisms is crucial for the rational design of efficient and selective synthetic routes to 2-(2,5-Difluorophenyl)thiazolidine and its derivatives. nih.gov Future mechanistic investigations will likely combine experimental techniques, such as kinetic studies and isotope labeling, with computational methods, such as Density Functional Theory (DFT) calculations.

These studies will aim to elucidate the transition states and intermediates involved in the formation of the thiazolidine ring, as well as in subsequent transformations. A detailed mechanistic understanding will enable the fine-tuning of reaction conditions to favor the formation of the desired products and to suppress side reactions.

Q & A

Advanced Research Questions

Q. How do structural modifications to the thiazolidine ring or fluorophenyl group impact biological activity and selectivity?

- Methodological Answer :

- Thiazolidine modifications : Replacing sulfur with oxygen reduces metabolic stability (e.g., 50% degradation in liver microsomes vs. 20% for the parent compound) .

- Fluorophenyl substitutions : 2,5-Difluoro groups enhance lipophilicity (LogP 1.95) and blood-brain barrier permeability compared to mono-fluoro analogs (LogP 1.62) . Para-fluorine removal decreases TRK binding affinity by 10-fold due to disrupted π-stacking .

- Advanced SAR : Use X-ray crystallography (e.g., PDB 6VSB) to map binding interactions in kinase domains .

Q. What computational strategies are effective for predicting physicochemical properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the M06/6-311G(d,p) level to calculate dipole moments (∼4.5 Debye) and polarizability (∼30 ų), correlating with nonlinear optical properties .

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to predict solubility (0.71 g/L experimental vs. 0.68 g/L simulated) .

- Retrosynthetic Analysis : Tools like Synthia™ prioritize routes with minimal protecting groups, reducing step count from 7 to 4 .

Q. How can contradictory data on solubility and stability be resolved during formulation studies?

- Methodological Answer :

- Solubility conflicts : Experimental solubility (0.71 g/L) may deviate from DFT predictions due to polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- Stability issues : Oxidative degradation of the thiazolidine ring under acidic conditions (t₁/₂ = 8 hours at pH 2) necessitates lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.